molecular formula C9H13F3O2 B2822481 (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid CAS No. 2460739-31-3

(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid

Cat. No.: B2822481
CAS No.: 2460739-31-3
M. Wt: 210.196
InChI Key: XFKJNODULASDFT-RNFRBKRXSA-N
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Description

(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid: is a fluorinated cyclohexane derivative with a trifluoroethyl group attached to the second carbon and a carboxylic acid group at the first carbon

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclohexane or cyclohexene as the starting material.

  • Functionalization: The cyclohexane ring is functionalized through halogenation or hydroxylation to introduce reactive sites.

  • Trifluoroethylation: The trifluoroethyl group is introduced using reagents like trifluoroethanol or trifluoroethyl halides under suitable reaction conditions.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.

  • Continuous Flow Synthesis: Advanced methods may employ continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid: undergoes various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.

  • Reduction: Reduction reactions can be performed on the trifluoroethyl group, although this is less common.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Esters and Amides: Resulting from oxidation reactions.

  • Reduced Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid exerts its effects involves:

  • Molecular Targets: The compound may interact with specific enzymes or receptors, leading to biological effects.

  • Pathways Involved: The exact pathways depend on the specific application but may include metabolic pathways or signaling cascades.

Comparison with Similar Compounds

(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid: is compared with similar compounds such as:

  • (1R,2S)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid: Differing in stereochemistry.

  • 2-(2,2,2-Trifluoroethyl)cyclohexanecarboxylic acid: Lacking the chiral centers.

  • Cyclohexane-1-carboxylic acid: Without the trifluoroethyl group.

Properties

IUPAC Name

(1R,2R)-2-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O2/c10-9(11,12)5-6-3-1-2-4-7(6)8(13)14/h6-7H,1-5H2,(H,13,14)/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKJNODULASDFT-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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